molecular formula C16H19NOS B6536822 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060176-75-1

4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536822
CAS No.: 1060176-75-1
M. Wt: 273.4 g/mol
InChI Key: JTHMRHWPQNQEKM-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceuticals and biologically active compounds. The tert-butyl group is a bulky substituent that can influence the compound’s physical and chemical properties. The thiophen-3-ylmethyl group is a heterocyclic compound that can contribute to the compound’s aromaticity and potential biological activity .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzamide group, a tert-butyl group, and a thiophen-3-ylmethyl group. These groups can influence the compound’s reactivity, polarity, and potential interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions of “this compound” would be influenced by the functional groups present in the molecule. For example, the benzamide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity, while the tert-butyl group could influence its solubility in nonpolar solvents .

Mechanism of Action

The mechanism of action of “4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide” would depend on its intended use. If it’s a pharmaceutical compound, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the compound’s structure and the nature of the target .

Safety and Hazards

The safety and hazards of “4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide” would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide” could include exploring its potential uses in pharmaceuticals or other applications, studying its reactivity and interactions with various biological targets, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

4-tert-butyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-16(2,3)14-6-4-13(5-7-14)15(18)17-10-12-8-9-19-11-12/h4-9,11H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHMRHWPQNQEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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